molecular formula C13H16ClNO B13777687 1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride CAS No. 80276-06-8

1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride

Cat. No.: B13777687
CAS No.: 80276-06-8
M. Wt: 237.72 g/mol
InChI Key: XBTINXHHNLKIBV-UHFFFAOYSA-N
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Description

1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride is a chemical compound with the molecular formula C13H16ClN It is known for its unique structure, which combines elements of both indene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride stands out due to its unique structural features, which combine elements of both indene and pyridine rings.

Properties

CAS No.

80276-06-8

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-methyl-2,3,9,9a-tetrahydroindeno[2,3-b]pyridin-9-ol;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c1-14-8-4-7-10-9-5-2-3-6-11(9)13(15)12(10)14;/h2-3,5-7,12-13,15H,4,8H2,1H3;1H

InChI Key

XBTINXHHNLKIBV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C2C1C(C3=CC=CC=C23)O.Cl

Origin of Product

United States

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